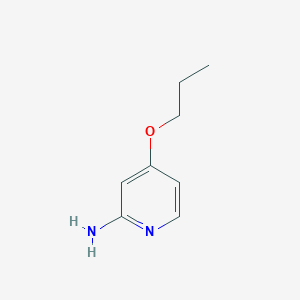

4-Propoxypyridin-2-amine

Description

4-Propoxypyridin-2-amine (CAS: 1314356-57-4) is a pyridine derivative characterized by an amino group at the 2-position and a propoxy group at the 4-position of the pyridine ring. Its molecular formula is C₈H₁₂N₂O, with a molecular weight of 152.20 g/mol . This compound serves as a key intermediate in synthesizing heterocyclic frameworks, similar to other 2-aminopyridine derivatives like 4-ethoxypyridin-2-amine, which are widely used in pharmaceuticals and agrochemicals .

Properties

IUPAC Name |

4-propoxypyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-2-5-11-7-3-4-10-8(9)6-7/h3-4,6H,2,5H2,1H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZTHCLDHTLQMKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=NC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Propoxypyridin-2-amine typically involves the following steps:

Nitration: Pyridine is nitrated to form 4-nitropyridine.

Reduction: The nitro group is reduced to an amino group, yielding 4-aminopyridine.

Alkylation: The amino group is then alkylated with propyl bromide to form 4-propoxypyridine.

Amination: Finally, the propoxypyridine undergoes amination to introduce the amino group at the second position, resulting in this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Substitution Reactions

Mechanism and Conditions

The amino group (-NH₂) in 4-Propoxypyridin-2-amine can undergo nucleophilic substitution reactions. For example, reaction with alkyl halides (R-X) under basic conditions (e.g., K₂CO₃) may lead to alkylated amines:

This is analogous to SN2 reactions of amines with alkyl halides, as described in general amine chemistry .

Reagents and Products

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Alkylation | R-X, K₂CO₃, DMF, reflux | N-alkylated derivative |

| Acylation | Acyl chloride, pyridine | Amide (N-acyl derivative) |

Oxidation Reactions

Mechanism

The amine group is susceptible to oxidation. For instance, peracetic acid or hydrogen peroxide can oxidize the primary amine to an N-oxide:

This aligns with general oxidation pathways of amines .

Reagents and Products

| Oxidizing Agent | Product |

|---|---|

| H₂O₂ (acidic conditions) | N-hydroxypyridin-2-amine |

| Peracetic acid | N-oxide derivative |

Hydrolysis of the Propoxy Group

Mechanism

The propoxy group (-OCH₂CH₂CH₃) undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis :

-

Basic Hydrolysis :

Conditions

| Condition | Catalyst/Reagent |

|---|---|

| Acidic | H₂SO₄, reflux |

| Basic | NaOH, aqueous ethanol |

Electrophilic Aromatic Substitution

Reactions with Carbonyl Compounds

Mechanism

The amine can react with carbonyl compounds (e.g., ketones, aldehydes) via nucleophilic addition:

This is analogous to amine–carbonyl condensation reactions .

Example

Reaction with benzaldehyde yields a Schiff base, useful in pharmaceutical synthesis.

Hofmann Elimination

Mechanism

If the amine is quaternized (e.g., via exhaustive alkylation), Hofmann elimination can produce an alkene:

This follows the Hofmann rule, favoring less substituted alkenes due to steric hindrance .

Antimicrobial Activity

Studies on similar aminopyridines suggest potential antimicrobial properties. For example, substitution of the amino group with electron-donating groups enhances activity against Gram-positive bacteria.

Anticancer Potential

Pyridine-based amines often exhibit anticancer effects by inhibiting enzymes like topoisomerase II. Research on related compounds indicates IC50 values in the micromolar range against HepG2 and PC-3 cell lines.

Mechanistic Insights

The amino group in this compound likely interacts with molecular targets (e.g., enzymes) via hydrogen bonding or π-π stacking, influencing its biological activity .

Scientific Research Applications

Antitumor Activity

One of the most promising applications of 4-propoxypyridin-2-amine is its potential as an antitumor agent. Research indicates that derivatives of pyridine compounds exhibit significant inhibitory effects on various cancer cell lines. For instance, compounds related to pyridine derivatives have been shown to inhibit CHK1 protein, which plays a crucial role in cell cycle regulation and tumor growth .

Table 1: Antitumor Activity of Pyridine Derivatives

| Compound | Cancer Type | Inhibition Activity |

|---|---|---|

| This compound | Hematological tumors | Significant |

| N-polysubstituted pyridine derivatives | Breast, lung, colon cancers | High selectivity for tumor cells |

Inhibition of Enzymes

This compound has also been studied for its role as an inhibitor of various enzymes involved in disease processes:

- Inducible Nitric Oxide Synthase (iNOS) : Compounds similar to this compound have been identified as potential PET tracers for imaging iNOS expression in inflammatory conditions . This application is particularly relevant in understanding diseases characterized by excessive nitric oxide production.

Drug Design and Development

The structural characteristics of this compound make it a valuable scaffold in drug design. Its ability to form hydrogen bonds and interact with biological targets enhances its utility in creating novel therapeutic agents. Research has shown that modifications to the pyridine ring can lead to compounds with improved pharmacological profiles, including increased potency and selectivity against specific targets .

Case Study 1: CHK1 Inhibitors

A study focused on N-polysubstituted pyridine derivatives demonstrated that these compounds could effectively inhibit CHK1 activity in vitro, leading to reduced proliferation of hematological tumor cells. The results indicated that these inhibitors could selectively target cancer cells while sparing normal cells, highlighting their therapeutic potential .

Case Study 2: Bioconversion Studies

Research involving bioconversion using whole cells of Burkholderia sp. MAK1 showed promising results in converting pyridine derivatives into hydroxylated products with enhanced biological activity. This method not only illustrates the versatility of this compound but also opens avenues for green chemistry applications in drug synthesis .

Mechanism of Action

The mechanism of action of 4-Propoxypyridin-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Substituent Effects and Molecular Properties

The table below compares 4-Propoxypyridin-2-amine with structurally related pyridine and pyrimidine derivatives:

Structural and Functional Insights

Alkoxy Chain Length :

- The propoxy group in this compound confers greater lipophilicity than the ethoxy analog (4-Ethoxypyridin-2-amine), making it more suitable for penetrating lipid membranes in drug delivery .

- In contrast, the difluoroethoxy substituent introduces electronegative fluorine atoms, which may reduce lipophilicity and enhance metabolic stability due to decreased susceptibility to oxidative degradation .

Heterocycle Core :

- Pyridine derivatives (e.g., this compound) exhibit a single nitrogen atom in the aromatic ring, whereas pyrimidine analogs like 2-Propoxypyrimidin-4-amine contain two nitrogen atoms. This difference alters electronic distribution, affecting hydrogen-bonding capacity and interactions with biological targets .

Steric and Electronic Effects :

- The oxanylmethoxy group in 4-[(Oxan-4-yl)methoxy]pyridin-2-amine introduces a cyclic ether, increasing steric bulk and polarity. This could enhance solubility in polar solvents but reduce passive diffusion across biological barriers .

- Branched alkoxy groups, such as in 5-(2-Methylpropoxy)pyridin-2-amine (CAS: 851773-46-1), introduce steric hindrance that may limit rotational freedom and influence binding to enzymatic pockets .

Biological Activity

4-Propoxypyridin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be described by its chemical structure, which consists of a pyridine ring substituted with a propoxy group at the fourth position and an amino group at the second position. This structure is significant as it influences the compound's interaction with biological targets.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties . A study demonstrated that derivatives of similar pyridine compounds showed significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and PC12 (neuroblastoma) cells. The mechanism of action is believed to involve the inhibition of key enzymes involved in cell proliferation and survival pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity . In vitro studies have shown that similar pyridine derivatives possess activity against both Gram-positive and Gram-negative bacteria. The presence of the amino group may enhance the compound's ability to penetrate bacterial membranes, leading to increased efficacy against microbial pathogens .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell metabolism, such as topoisomerases or kinases, leading to reduced cell growth.

- Membrane Disruption : Its structural properties allow it to interact with microbial membranes, potentially disrupting their integrity.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds induce oxidative stress in cancer cells, triggering apoptosis.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Enzyme inhibition | |

| Antimicrobial | Membrane disruption | |

| Cytotoxicity | ROS generation |

Case Study: Anticancer Evaluation

In a specific study, this compound was tested against various cancer cell lines. The results indicated an IC50 value (the concentration required to inhibit cell growth by 50%) comparable to established anticancer agents. This suggests potential for further development as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.